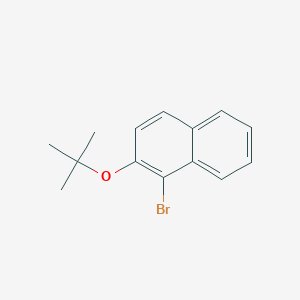

1-Bromo-2-(tert-butoxy)naphthalene

Descripción

1-Bromo-2-(tert-butoxy)naphthalene is an organic compound with the molecular formula C14H15BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a tert-butoxy group at the second position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Propiedades

Número CAS |

960309-89-1 |

|---|---|

Fórmula molecular |

C14H15BrO |

Peso molecular |

279.17 g/mol |

Nombre IUPAC |

1-bromo-2-[(2-methylpropan-2-yl)oxy]naphthalene |

InChI |

InChI=1S/C14H15BrO/c1-14(2,3)16-12-9-8-10-6-4-5-7-11(10)13(12)15/h4-9H,1-3H3 |

Clave InChI |

MUBLSTGFHSZISI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC1=C(C2=CC=CC=C2C=C1)Br |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Bromo-2-(tert-butoxy)naphthalene typically involves the bromination of 2-(tert-butoxy)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the desired position on the naphthalene ring .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often employs similar bromination techniques with careful control of reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

1-Bromo-2-(tert-butoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).

Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(tert-butoxy)-1-methoxynaphthalene.

Aplicaciones Científicas De Investigación

1-Bromo-2-(tert-butoxy)naphthalene finds applications in various scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various substituted naphthalene derivatives.

Biology and Medicine:

Industry: In industrial chemistry, it can be used in the development of materials with specific optical or electronic properties due to its aromatic structure.

Mecanismo De Acción

The mechanism by which 1-Bromo-2-(tert-butoxy)naphthalene exerts its effects in chemical reactions involves the electrophilic nature of the bromine atom and the steric hindrance provided by the tert-butoxy group. The bromine atom can participate in various substitution reactions, while the tert-butoxy group can influence the reactivity and orientation of the molecule in these reactions.

Comparación Con Compuestos Similares

1-Bromo-2-(tert-butoxy)naphthalene can be compared with other bromonaphthalene derivatives such as:

1-Bromonaphthalene: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain substitution reactions.

2-Bromonaphthalene: Similar to 1-Bromonaphthalene but with the bromine atom at the second position, affecting its reactivity and the types of reactions it undergoes.

1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of a tert-butoxy group, which can influence its electronic properties and reactivity.

Actividad Biológica

1-Bromo-2-(tert-butoxy)naphthalene is an organic compound belonging to the bromonaphthalene derivatives. Its unique structure, characterized by a bromine atom at the 1-position and a tert-butoxy group at the 2-position of the naphthalene ring, contributes to its distinct biological and chemical properties. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrO. The tert-butoxy group significantly influences the compound's steric and electronic properties, affecting its reactivity with various nucleophiles and electrophiles. This structural arrangement enhances selectivity in substitution reactions, making it valuable for targeted synthetic applications.

Structural Comparison with Related Compounds

| Compound Name | Structural Features |

|---|---|

| 1-Bromo-3-(tert-butoxy)naphthalene | Bromine at position 1, tert-butoxy at position 3 |

| 1-Bromo-4-(tert-butyl)naphthalene | Bromine at position 1, tert-butyl at position 4 |

| 1-Bromo-2-methylnaphthalene | Bromine at position 1, methyl at position 2 |

The unique positioning of the tert-butoxy group in this compound affects both steric hindrance and electronic distribution within the molecule, influencing its reactivity profile compared to other similar compounds.

Synthesis Methods

Several methods exist for synthesizing this compound. Common approaches include:

- Electrophilic Aromatic Substitution : Using bromine in the presence of a tert-butyl alcohol derivative.

- Nucleophilic Substitution Reactions : Involving bromonaphthalene intermediates.

These synthetic routes allow for the modification of functional groups, enabling further exploration of the compound's biological activity.

Anti-Cancer Activity

Naphthalene derivatives have been investigated for their anti-cancer properties. Compounds with similar structural features have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The presence of the bromine atom may enhance these effects by participating in electron transfer processes during biochemical reactions.

Research Findings

Recent studies have focused on understanding the interaction of bromonaphthalenes with biological targets. For example, the reactivity of similar compounds with nucleophiles has been explored to determine their potential as drug candidates. The findings suggest that modifications in the naphthalene structure can lead to significant changes in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.